molecular formula C27H26N2O3S2 B2382851 ethyl 2-(2-((2-phenyl-1H-indol-3-yl)thio)acetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate CAS No. 536979-15-4

ethyl 2-(2-((2-phenyl-1H-indol-3-yl)thio)acetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate

Cat. No.: B2382851
CAS No.: 536979-15-4
M. Wt: 490.64
InChI Key: RSKNEASBIYIQRS-UHFFFAOYSA-N
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Description

Ethyl 2-(2-((2-phenyl-1H-indol-3-yl)thio)acetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate is a useful research compound. Its molecular formula is C27H26N2O3S2 and its molecular weight is 490.64. The purity is usually 95%.
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Scientific Research Applications

Anti-rheumatic Potential

Research has shown that derivatives of ethyl 2-(2-((2-phenyl-1H-indol-3-yl)thio)acetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate, specifically ethyl 2-(2-cyano-3-mercapto-3-(phenylamino)acrylamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate [THBTD] and its metal complexes, exhibit significant antioxidant, analgesic, and anti-rheumatic effects. These effects were demonstrated in vivo using a collagen-adjuvant arthritis model in rats, highlighting their potential in treating rheumatic diseases (Sherif & Hosny, 2014).

Anticancer Activity

Another important application is in the synthesis of novel heterocycles with anticancer properties. Ethyl 2-(3-allylthioureido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate has been used as a building block for creating new compounds with potent activity against colon HCT-116 human cancer cell lines. This showcases the compound's role in developing potential treatments for cancer (Abdel-Motaal, Alanzy, & Asem, 2020).

Heterocyclic Synthesis

The compound has also been employed in heterocyclic synthesis, leading to the creation of polyfunctionally substituted pyran, pyridine, and pyridazine derivatives. These derivatives have a variety of potential applications in pharmaceuticals, demonstrating the compound's versatility in chemical synthesis (Mohareb et al., 2004).

Antimicrobial and Antioxidant Studies

Furthermore, derivatives of ethyl 2-(4-methoxyphenyl)-3-(thiophene-2-carbonyl)cyclopropanecarboxylates have shown excellent antimicrobial and profound antioxidant potentials, indicating their potential use in treating infections and preventing oxidative stress-related diseases (Raghavendra et al., 2016).

Antitumor Evaluation

Moreover, the reaction of 2-amino-3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophene with ethyl cyanoacetate resulted in compounds that exhibited high inhibitory effects in antiproliferative activity screenings against various human cancer cell lines. This underscores the compound's utility in antitumor evaluations and the potential for developing new cancer therapies (Shams et al., 2010).

Properties

IUPAC Name

ethyl 2-[[2-[(2-phenyl-1H-indol-3-yl)sulfanyl]acetyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H26N2O3S2/c1-2-32-27(31)23-19-13-7-9-15-21(19)34-26(23)29-22(30)16-33-25-18-12-6-8-14-20(18)28-24(25)17-10-4-3-5-11-17/h3-6,8,10-12,14,28H,2,7,9,13,15-16H2,1H3,(H,29,30)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RSKNEASBIYIQRS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(SC2=C1CCCC2)NC(=O)CSC3=C(NC4=CC=CC=C43)C5=CC=CC=C5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H26N2O3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

490.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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